4-Isopropoxybenzyl alcohol
Overview
Description
4-Isopropoxybenzyl alcohol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69077. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocatalytic Transformations
4-Isopropoxybenzyl alcohol has been studied in the context of photocatalytic transformations, particularly with aromatic compounds like 4-methoxybenzyl alcohol and 4-hydroxybenzyl alcohol. Research by Richard, Bosquet, and Pilichowski (1997) explored how these substances react in aqueous zinc oxide suspensions. They found that hydroxyl radicals and positive holes are both involved in transforming these compounds, with direct oxidation by positive holes being the main process at high substrate concentrations (Richard, Bosquet, & Pilichowski, 1997).
Neuroprotective Effects
Several studies have investigated the neuroprotective effects of 4-hydroxybenzyl alcohol, a closely related compound. Descamps et al. (2009) found that this compound reduced cerebral infarct volumes in a murine model of brain ischemia/reperfusion, possibly involving protein disulfide isomerase (PDI) (Descamps et al., 2009). Luo et al. (2018) reported that 4-hydroxybenzyl alcohol offers robust neuroprotective effects in a rat stroke model, potentially through anti-Zn2+ toxicity mechanisms (Luo et al., 2018).
Metabolic Engineering and Biosynthesis
Xu et al. (2022) conducted a metabolic engineering study on the biosynthesis of 4-hydroxybenzyl alcohol from L-tyrosine in Escherichia coli. This research aimed at creating an efficient and economical method for producing 4-hydroxybenzyl alcohol, a key precursor for gastrodin biosynthesis with multiple pharmacological activities (Xu et al., 2022).
Anti-Angiogenic Properties in Cancer Therapy
Research by Laschke et al. (2013) explored the potential of 4-hydroxybenzyl alcohol as an anti-cancer therapy. They found that this compound effectively inhibits tumor angiogenesis and growth, making it a promising candidate for anti-angiogenic treatment strategies in cancer therapy (Laschke et al., 2013).
Antioxidant Action and Protective Effects
Yu et al. (2011) demonstrated that 4-hydroxybenzyl alcohol ameliorates cerebral injury in rats through antioxidant action, suggesting its potential role in neurological disorders (Yu et al., 2011). Additionally, Luo et al. (2017) investigated the anti-oxidative effects of this compound in astrocytes, indicating its potential in conferring protective effects in autocrine and paracrine manners (Luo et al., 2017).
Biochemical Analysis
Biochemical Properties
It is known that the compound is a liquid, hydroxy functional, aromatic organic chemical
Cellular Effects
The cellular effects of 4-Isopropoxybenzyl alcohol are not well-studied. It is known that alcohols can have various effects on cells. For example, alcohols can damage DNA inside cells and affect the fluidity of cell membranes
Temporal Effects in Laboratory Settings
It is known that the compound has a normal boiling temperature and critical temperature and pressure
Dosage Effects in Animal Models
It is known that alcohol’s effects on organs in animal models can be influenced by factors such as diet and nutritional status
Metabolic Pathways
It is known that the most significant pathway for ethanol metabolism is initiated by alcohol dehydrogenase
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJLQCPPAZECMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290512 | |
Record name | 4-Isopropoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82657-71-4 | |
Record name | 4-(1-Methylethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82657-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 69077 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082657714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 82657-71-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Isopropoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(propan-2-yloxy)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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